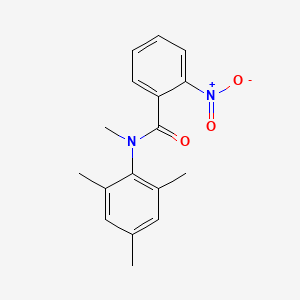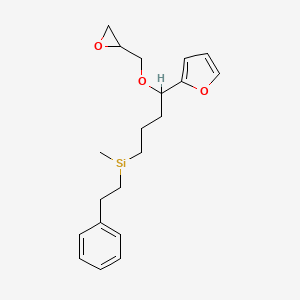
CID 78066211
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound “CID 78066211” is a chemical entity registered in the PubChem database It is known for its unique properties and applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 78066211” involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions depend on the desired purity and yield of the final product. Common methods include:
Step 1: Preparation of intermediate compounds through reactions such as esterification, amidation, or alkylation.
Step 2: Purification of intermediates using techniques like recrystallization or chromatography.
Step 3: Final reaction to obtain “this compound” under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process typically involves:
Raw Material Handling: Sourcing and preparing high-quality raw materials.
Reaction Monitoring: Continuous monitoring of reaction parameters to maintain optimal conditions.
Product Isolation: Using techniques like distillation, extraction, or crystallization to isolate the final product.
Quality Control: Rigorous testing to ensure the product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions: Compound “CID 78066211” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Replacement of functional groups with other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under conditions such as elevated temperatures or the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Compound “CID 78066211” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer or infectious diseases.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of compound “CID 78066211” involves its interaction with specific molecular targets and pathways. It may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Affecting Gene Expression: Altering the expression of genes involved in various biological processes.
Comparaison Avec Des Composés Similaires
Compound “CID 78066211” can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Compound A: Known for its strong oxidizing properties.
Compound B: Exhibits potent enzyme inhibition activity.
Compound C: Used in the synthesis of pharmaceuticals.
The uniqueness of “this compound” lies in its specific combination of properties, making it suitable for a wide range of applications in different fields.
Propriétés
Formule moléculaire |
C20H27O3Si |
|---|---|
Poids moléculaire |
343.5 g/mol |
InChI |
InChI=1S/C20H27O3Si/c1-24(14-11-17-7-3-2-4-8-17)13-6-10-20(19-9-5-12-21-19)23-16-18-15-22-18/h2-5,7-9,12,18,20H,6,10-11,13-16H2,1H3 |
Clé InChI |
LPFQRUAEYWBMDO-UHFFFAOYSA-N |
SMILES canonique |
C[Si](CCCC(C1=CC=CO1)OCC2CO2)CCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




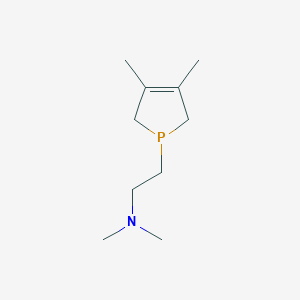
![(5S)-5-Methyl-5-[(2-nitrophenyl)methyl]oxolan-2-one](/img/structure/B14592058.png)

![5-Hydroxy-4-oxo-3-[2-(3-sulfophenyl)hydrazinylidene]-3,4-dihydronaphthalene-1,7-disulfonic acid](/img/structure/B14592064.png)
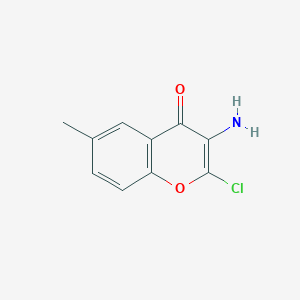
![N-[2-(9-Benzyl-9H-carbazol-2-YL)ethyl]acetamide](/img/structure/B14592091.png)
![(7R,8R)-7-(1-bromoethenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B14592093.png)
![11-Methyl-1,3,4,5-tetrahydro-2H-azepino[4,5-b]quinolin-2-one](/img/structure/B14592097.png)
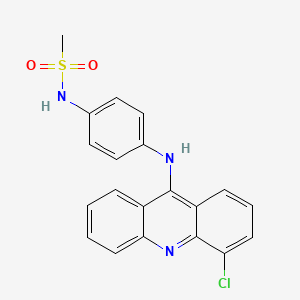

![Benzonitrile, 2-hydroxy-5-[(4-methylphenyl)sulfonyl]-](/img/structure/B14592123.png)
